2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one
Description
The compound 2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one features a bicyclic tetrahydrofuropyrrole moiety fused to a propan-1-one backbone with a chlorine substituent at the α-carbon.
Properties
IUPAC Name |
1-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-2-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO2/c1-6(10)9(12)11-2-7-4-13-5-8(7)3-11/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYDVEYIEIIBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2COCC2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 217.69 g/mol. The compound features a unique fused ring system that combines elements of furan and pyrrole, which may contribute to its biological activity.
The biological activity of this compound is thought to involve interactions with various molecular targets within biological systems. The compound's structure suggests potential interactions with enzymes or receptors through non-covalent bonds such as hydrogen bonding and hydrophobic interactions. However, detailed mechanisms remain to be fully elucidated.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Studies have shown that certain derivatives of tetrahydrofuro-pyrrole compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis or cell cycle arrest .
Neuroprotective Effects
The neuroprotective properties of related compounds have been explored in the context of neurodegenerative diseases. Some studies suggest that these compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Antimicrobial Properties
There is emerging evidence that compounds containing furan and pyrrole moieties possess antimicrobial activity. This is attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Neuroprotective | Modulation of neurotransmitter systems | |
| Antimicrobial | Disruption of bacterial membranes |
Case Study: Anticancer Activity
A recent study investigated the effects of a series of tetrahydrofuro-pyrrole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for the development of new anticancer agents .
Case Study: Neuroprotection in Animal Models
In a model of neurodegeneration, administration of a related compound resulted in improved cognitive function and reduced neuronal loss. The study highlighted the potential for these compounds in treating conditions like Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. 2-Chloro-1-{2,5-Dimethyl-1-[4-(Trifluoromethoxy)Phenyl]-1H-Pyrrol-3-yl}-Ethanone (Compound 5)
- Structural Differences: Compound 5 () shares the 2-chloro-propanone core but replaces the tetrahydrofuropyrrole group with a 2,5-dimethyl-pyrrole ring substituted at the 1-position with a 4-trifluoromethoxyphenyl group.
- Synthesis and Yield : Synthesized via hydrolysis of an imine hydrochloride in water (69% yield), demonstrating efficient aqueous reactivity. The target compound’s synthesis may require similar methods but with adjustments for the bicyclic system’s stability .
- Physicochemical Properties :
- Melting Point : 147°C (Compound 5) vs. N/A for the target compound.
- Spectral Data : Compound 5 exhibits IR absorption at 1685 cm⁻¹ (C=O stretch) and distinct ¹H-NMR signals for methyl (δ 1.94, 2.22) and aromatic protons (δ 7.49–7.56). The target compound’s bicyclic system would likely shift NMR signals due to ring current effects .
- Electronic Effects : The trifluoromethoxy group in Compound 5 is electron-withdrawing, enhancing metabolic stability. In contrast, the tetrahydrofuropyrrole group in the target compound may introduce hydrogen-bonding capacity via the oxygen atom in the furan ring .
2.2. 2-Amino-1-(Tetrahydro-1H-Furo[3,4-c]Pyrrol-5(3H)-yl)Propan-1-One
- Key Difference: Substitution of chlorine with an amino group (-NH₂) ().
- For example, this variant might serve as a precursor for amide or urea derivatives in drug discovery .
2.3. 2-Chloro-1-(Tetrahydro-1H-Furo[3,4-c]Pyrrol-5(3H)-yl)Butan-1-One
- Structural Variation: Elongation of the ketone chain (butanone vs. propanone) ().
- However, steric hindrance from the butanone chain might reduce reactivity at the carbonyl group .
Data Table: Comparative Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
